Cas no 97534-52-6 (N-Boc-a-methyl-D,L-leucine)

N-Boc-a-methyl-D,L-leucine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-N-{[(2-methyl-2-propanyl)oxy]carbonyl}leucine
- 2-((tert-butoxycarbonyl)amino)-2,4-dimethylpentanoic acid
- G49888
- GYOVBMLJVOOBQA-UHFFFAOYSA-N
- t-butoxycarbonyl-2-methyl-D,L-leucine
- AKOS013465160
- 2-([(TERT-BUTOXY)CARBONYL]AMINO)-2,4-DIMETHYLPENTANOIC ACID
- EN300-3225602
- MFCD02682476
- 2-tert-butyloxycarbonylamino-2,4-dimethylpentanoic acid
- CS-0246343
- 2-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
- Z1200998432
- SCHEMBL56735
- 2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- 2-[(tert-butoxycarbonyl)amino]-2,4-dimethylpentanoic acid
- 97534-52-6
- Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
- N-Boc-alpha-methyl-D,L-leucine (Boc-DL-aMeLeu-OH)
- Boc-alpha-methyl-DL-leucine
- XDA53452
- N-Boc-a-methyl-D,L-leucine
-
- MDL: MFCD02682476
- インチ: InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
- InChIKey: GYOVBMLJVOOBQA-UHFFFAOYSA-N
- SMILES: CC(CC(C(O)=O)(NC(OC(C)(C)C)=O)C)C
計算された属性
- 精确分子量: 245.16270821g/mol
- 同位素质量: 245.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 2.4
N-Boc-a-methyl-D,L-leucine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01DP5A-1g |
Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
97534-52-6 | 95% | 1g |
$948.00 | 2025-02-14 | |
1PlusChem | 1P01DOWY-2.5g |
Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
97534-52-6 | 95% | 2.5g |
$1688.00 | 2024-04-19 | |
A2B Chem LLC | AX17634-2.5g |
Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
97534-52-6 | 95% | 2.5g |
$1420.00 | 2024-07-18 | |
Aaron | AR01DP5A-2.5g |
Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
97534-52-6 | 95% | 2.5g |
$1834.00 | 2025-02-14 | |
A2B Chem LLC | AX17634-1g |
Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
97534-52-6 | 95% | 1g |
$742.00 | 2024-07-18 | |
1PlusChem | 1P01DOWY-50mg |
Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
97534-52-6 | 95% | 50mg |
$246.00 | 2024-04-19 | |
Enamine | EN300-3225602-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylpentanoic acid |
97534-52-6 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
Enamine | EN300-3225602-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-2,4-dimethylpentanoic acid |
97534-52-6 | 95.0% | 10.0g |
$2884.0 | 2025-03-21 | |
TRC | B815808-500mg |
N-Boc-a-methyl-D,L-leucine |
97534-52-6 | 500mg |
$ 95.00 | 2022-06-06 | ||
TRC | B815808-100mg |
N-Boc-a-methyl-D,L-leucine |
97534-52-6 | 100mg |
$ 65.00 | 2022-06-06 |
N-Boc-a-methyl-D,L-leucine 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
N-Boc-a-methyl-D,L-leucineに関する追加情報
Introduction to N-Boc-a-methyl-D,L-leucine (CAS No: 97534-52-6)
N-Boc-a-methyl-D,L-leucine, with the chemical name N-Boc-a-methyl-D,L-leucine, is a crucial intermediate in the field of pharmaceutical synthesis and peptide chemistry. This compound, identified by its CAS number 97534-52-6, plays a pivotal role in the development of various therapeutic agents due to its structural and functional versatility. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amine functionality enhances its stability and reactivity, making it an indispensable tool in solid-phase peptide synthesis (SPPS) and other organic transformations.
The compound is derived from the essential amino acid leucine, which is a building block for proteins and enzymes. By introducing a methyl group at the alpha position, N-Boc-a-methyl-D,L-leucine modifies the properties of leucine, influencing its solubility, reactivity, and biological activity. This modification is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological effects.
In recent years, N-Boc-a-methyl-D,L-leucine has garnered significant attention in the research community due to its applications in drug discovery and development. Its use as a protected amino acid allows for efficient and scalable synthesis of complex peptides and peptidomimetics. These derivatives have shown promise in various therapeutic areas, including oncology, immunology, and neurology. The ability to incorporate this compound into peptide chains enables researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of their target molecules.
One of the most compelling aspects of N-Boc-a-methyl-D,L-leucine is its role in solid-phase peptide synthesis (SPPS). SPPS is a widely used method for constructing peptides with high precision and yield. The Boc protection group provides stability during coupling reactions while allowing for selective deprotection at appropriate stages of synthesis. This makes N-Boc-a-methyl-D,L-leucine an ideal choice for building blocks in SPPS protocols.
The compound's utility extends beyond peptide synthesis. It serves as a precursor for the preparation of various pharmacologically active molecules. For instance, researchers have utilized N-Boc-a-methyl-D,L-leucine to develop novel inhibitors targeting specific enzymatic pathways. These inhibitors have demonstrated potential in preclinical studies as candidates for treating chronic diseases.
Recent advancements in synthetic methodologies have further enhanced the applicability of N-Boc-a-methyl-D,L-leucine. Techniques such as flow chemistry and continuous manufacturing have enabled more efficient production processes, reducing costs and improving scalability. These innovations are particularly relevant in industrial settings where large-scale synthesis of pharmaceutical intermediates is required.
The biological significance of leucine derivatives cannot be overstated. Leucine itself is involved in numerous physiological processes, including protein synthesis, energy metabolism, and immune function. By modifying its structure through compounds like N-Boc-a-methyl-D,L-leucine, researchers can explore new therapeutic avenues and develop targeted treatments for various conditions.
In conclusion, N-Boc-a-methyl-D,L-leucine (CAS No: 97534-52-6) is a versatile and indispensable compound in modern pharmaceutical research. Its applications in peptide synthesis, drug development, and synthetic chemistry underscore its importance in advancing medical science. As research continues to uncover new possibilities, the role of this compound is expected to grow even further, contributing to the discovery of innovative therapies that address unmet medical needs.
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